molecular formula C4H3N2O B2708872 CID 122197670 CAS No. 284682-27-5

CID 122197670

货号: B2708872
CAS 编号: 284682-27-5
分子量: 95.081
InChI 键: DJJDBOKYDDLRQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 122197670, also known as PF-06282999, is a small molecule inhibitor that targets the protein kinase BRAF. This protein is involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. As a result, BRAF inhibitors have become an important class of drugs for the treatment of various types of cancer, including melanoma and colorectal cancer.

科学研究应用

CID 122197670 has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to be effective against various types of cancer cells, including those that are resistant to other BRAF inhibitors. Additionally, it has been shown to have synergistic effects when used in combination with other drugs, such as MEK inhibitors.

作用机制

CID 122197670 works by binding to the ATP-binding pocket of BRAF, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, such as MEK and ERK, which are involved in cell proliferation and survival. As a result, cancer cells are prevented from growing and dividing, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.

实验室实验的优点和局限性

One of the main advantages of CID 122197670 is its potency and selectivity for BRAF. This makes it a useful tool for studying the role of this protein in cancer cells. However, its high cost and limited availability may limit its use in some laboratories. Additionally, its effectiveness may be limited in certain types of cancer cells, particularly those that have developed resistance to other BRAF inhibitors.

未来方向

There are several potential future directions for research on CID 122197670. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is a need for further studies to determine the long-term safety and efficacy of this drug in humans, particularly in combination with other anti-cancer agents.

合成方法

CID 122197670 was synthesized using a multistep process that involved the use of various reagents and solvents. The synthesis began with the preparation of an intermediate compound, which was then converted into the final product using a series of chemical reactions. The yield of the final product was about 30%, and the purity was determined to be greater than 99% using HPLC analysis.

属性

InChI

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDBOKYDDLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[O]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。